molecular formula C23H22Cl2N2O2 B3851450 6,8-dichloro-3-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-4-one

6,8-dichloro-3-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-4-one

Cat. No.: B3851450
M. Wt: 429.3 g/mol
InChI Key: RUVCDANTFRSZBP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-3-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, a piperazine ring substituted with a phenylprop-2-enyl group, and a chromen-4-one core structure

Properties

IUPAC Name

6,8-dichloro-3-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O2/c24-19-13-20-22(28)18(16-29-23(20)21(25)14-19)15-27-11-9-26(10-12-27)8-4-7-17-5-2-1-3-6-17/h1-7,13-14,16H,8-12,15H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVCDANTFRSZBP-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=COC4=C(C3=O)C=C(C=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=COC4=C(C3=O)C=C(C=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors with suitable reagents under acidic or basic conditions.

    Introduction of chlorine atoms: Chlorination of the chromen-4-one core at positions 6 and 8 can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the chromen-4-one intermediate reacts with a piperazine derivative.

    Substitution with phenylprop-2-enyl group: The final step involves the substitution of the piperazine ring with a phenylprop-2-enyl group, which can be achieved through a coupling reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.

Scientific Research Applications

6,8-Dichloro-3-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular processes.

    Disrupting cell membranes: Leading to changes in cell permeability and function.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-3-cyanochromone: A structurally similar compound with a cyano group at position 3 instead of the piperazine ring.

    6,8-Dichloro-3-ethyl-2-methyl-4H-chromen-4-one: Another related compound with ethyl and methyl groups at positions 3 and 2, respectively.

Uniqueness

6,8-Dichloro-3-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-4-one is unique due to the presence of the piperazine ring substituted with a phenylprop-2-enyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-dichloro-3-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-4-one
Reactant of Route 2
Reactant of Route 2
6,8-dichloro-3-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.